molecular formula C23H28N4O5 B2651419 methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 843617-12-9

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2651419
CAS No.: 843617-12-9
M. Wt: 440.5
InChI Key: HRQOWGRYRZGXGQ-UHFFFAOYSA-N
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Description

This compound appears to contain a pyrrole group, a pyridine group, and a dimethylamino group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The dimethylamino group consists of a nitrogen atom attached to two methyl groups and one other group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and pyridine rings, as well as the dimethylamino group. The nitrogen in these groups can participate in a variety of reactions, including acting as a nucleophile or a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and pyridine rings could contribute to its aromaticity and potentially its solubility in various solvents. The dimethylamino group could influence its basicity .

Scientific Research Applications

Catalytic and Reactive Properties

The compound and its related analogs show interesting catalytic and reactive behaviors. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The mechanism of this reaction has been investigated, showing that the catalyst directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is then attacked by a nucleophilic substrate to form a transient intermediate. This intermediate releases the acylation product and regenerates the catalyst, illustrating the compound's potential in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Applications in Polymerization and Synthesis of Heterocycles

The compound's structural framework allows it to participate in complex polymerization processes and the synthesis of heterocyclic compounds. For instance, solvent effects have been utilized to improve control over nitroxide-mediated polymerization of isoprene, with compounds related to this structure playing a significant role in increasing the rate of consumption of the initiator and narrowing molecular weight distributions of the resulting polymer (Harrisson, Couvreur, & Nicolas, 2012). Additionally, compounds such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, derived from similar structures, have been used as scaffolds for the synthesis of highly functionalized heterocyclic compounds, demonstrating the compound's utility in organic synthesis and chemical transformations (Ruano, Fajardo, & Martín, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is similar to DMAPA, it could be a skin irritant .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has useful properties, such as the ability to act as a surfactant like DMAPA, it could be of interest in the development of new materials or products .

Properties

IUPAC Name

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-13-16(14(2)25-18(13)23(31)32-5)20(28)17-19(15-7-9-24-10-8-15)27(22(30)21(17)29)12-6-11-26(3)4/h7-10,19,25,28H,6,11-12H2,1-5H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOVAADMBMHUGR-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)/O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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